1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)-
CAS No.: 832686-60-9
Cat. No.: VC16832777
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832686-60-9 |
---|---|
Molecular Formula | C14H11N3O2 |
Molecular Weight | 253.26 g/mol |
IUPAC Name | 5-(furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-triazine |
Standard InChI | InChI=1S/C14H11N3O2/c1-18-11-6-4-10(5-7-11)14-16-12(9-15-17-14)13-3-2-8-19-13/h2-9H,1H3 |
Standard InChI Key | WZHISFKAJOPWMD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=CN=N2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Classification
The compound’s molecular formula is C₁₅H₁₃N₃O₂S, with a molecular weight of 299.3 g/mol. It belongs to the 1,2,4-triazine family, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The substituents—2-furanyl, 4-methoxyphenyl, and methylthio groups—impart distinct electronic and steric properties, influencing reactivity and biological interactions .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 832686-58-5 | |
Molecular Formula | C₁₅H₁₃N₃O₂S | |
Molecular Weight | 299.3 g/mol | |
SMILES Notation | COC1=CC=C(C=C1)C2=C(N=C(N=N2)SC)C3=CC=CO3 | |
InChI Key | HKAOVUKGIQLZSM-UHFFFAOYSA-N |
The furanyl group contributes π-electron density to the triazine ring, while the methoxyphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)- typically involves multi-step reactions, including:
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Cyclocondensation: Formation of the triazine ring via reactions between nitriles and amidines.
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Functionalization: Introduction of substituents through nucleophilic aromatic substitution or cross-coupling reactions .
For example, a solvent-free approach reported by Kopchuk et al. (2017) for analogous triazines involves microwave-assisted cyclization, yielding high purity and reduced reaction times . Industrial production may employ continuous flow chemistry to optimize scalability and cost-efficiency.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclization | NH₄OAc, EtOH, reflux | 65–78 | |
Substitution | K₂CO₃, DMF, 80°C | 72 |
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by the electron-withdrawing triazine ring and electron-donating methoxy group. The methylthio group at position 3 enhances susceptibility to oxidation, forming sulfoxide or sulfone derivatives under acidic conditions .
Spectral Characteristics
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UV-Vis: Absorption maxima near 270–290 nm, attributed to π→π* transitions in the triazine and furanyl moieties.
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NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and furanyl protons (δ 6.3–7.5 ppm) .
Applications and Biological Activity
Table 3: Comparative Bioactivity of Triazine Derivatives
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (65–78%). Future work could explore:
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Catalytic Asymmetric Synthesis: To access enantiomerically pure forms for chiral drug development.
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Green Chemistry: Solvent-free or biorenewable solvent systems to reduce environmental impact .
Biological Screening
Comprehensive assays are needed to evaluate:
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Toxicity Profiles: Acute and chronic effects in mammalian models.
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Target Identification: High-throughput screening against kinase libraries or microbial panels.
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